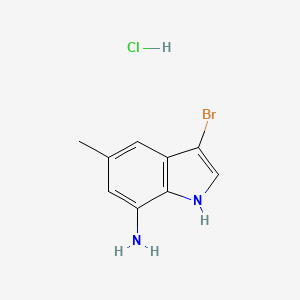
7-Bromo-3-methoxyquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Bromo-3-methoxyquinolin-2(1H)-one: is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methoxyquinolin-2(1H)-one typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinoline derivative.
Methoxylation: The methoxy group is introduced at the 3rd position using methanol (CH3OH) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters, leading to consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
7-Bromo-3-methoxyquinolin-2(1H)-one: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., NaOH, K2CO3).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents.
Major Products Formed
Substitution: Formation of various substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced quinoline derivatives.
Coupling: Formation of biaryl or heteroaryl compounds.
科学的研究の応用
7-Bromo-3-methoxyquinolin-2(1H)-one: has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antimicrobial, and antiviral compounds.
Biological Studies: The compound is used in biological assays to study its effects on various biological targets.
Material Science: It is explored for its potential use in the development of organic electronic materials and dyes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
作用機序
The mechanism of action of 7-Bromo-3-methoxyquinolin-2(1H)-one depends on its specific application:
Biological Targets: In medicinal chemistry, it may interact with enzymes, receptors, or DNA to exert its therapeutic effects.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 7-Chloro-3-methoxyquinolin-2(1H)-one
- 7-Fluoro-3-methoxyquinolin-2(1H)-one
- 7-Iodo-3-methoxyquinolin-2(1H)-one
Comparison
- Reactivity : The presence of different halogens (bromine, chlorine, fluorine, iodine) affects the reactivity and chemical properties of the compounds.
- Biological Activity : Each compound may exhibit different biological activities based on the nature of the halogen substituent.
- Applications : The choice of halogen can influence the compound’s suitability for specific applications in medicinal chemistry and material science.
Uniqueness
7-Bromo-3-methoxyquinolin-2(1H)-one: is unique due to the specific combination of bromine and methoxy groups, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C10H8BrNO2 |
|---|---|
分子量 |
254.08 g/mol |
IUPAC名 |
7-bromo-3-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8BrNO2/c1-14-9-4-6-2-3-7(11)5-8(6)12-10(9)13/h2-5H,1H3,(H,12,13) |
InChIキー |
SGCLGAMKNVGPNZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C(C=C2)Br)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 4-bromopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B11858305.png)


![2-Phenyl-3-[(propan-2-yl)oxy]-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B11858324.png)

![4-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)morpholin-3-one](/img/structure/B11858336.png)



![7-Chloro-3H-spiro[benzofuran-2,4'-piperidine] hydrochloride](/img/structure/B11858387.png)



